molecular formula C19H22N2O4 B12998684 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B12998684
M. Wt: 342.4 g/mol
InChI Key: XIHXRPLNNYKDAJ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The 3,4-dimethoxybenzyl and 4-methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidinone ring or the aromatic rings, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another well-known azetidinone with significant biological activity.

    Cephalosporins: A class of antibiotics that also contain the azetidinone ring.

Uniqueness

3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of methoxy groups may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-amino-1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C19H22N2O4/c1-23-14-7-5-13(6-8-14)18-17(20)19(22)21(18)11-12-4-9-15(24-2)16(10-12)25-3/h4-10,17-18H,11,20H2,1-3H3

InChI Key

XIHXRPLNNYKDAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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